

Pitstop 2 solubility issues in aqueous buffer

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Compound of Interest

Compound Name: **Pitstop 2**

Cat. No.: **B15568318**

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Pitstop 2 Technical Support Center

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility and use of **Pitstop 2** in aqueous buffers for research applications.

Frequently Asked Questions (FAQs)

Q1: What is **Pitstop 2** and what is its primary mechanism of action?

Pitstop 2 was initially developed as a cell-permeable inhibitor of clathrin-mediated endocytosis (CME).^{[1][2]} It functions by binding to the terminal domain of the clathrin heavy chain, which prevents the interaction with accessory proteins required for the formation of clathrin-coated pits.^[3] However, subsequent research has revealed that **Pitstop 2** also potently inhibits clathrin-independent endocytosis (CIE) and has other cellular targets, including small GTPases like Rac1 and Ran.^{[4][5][6][7]} Therefore, it should not be used as a specific tool to distinguish between CME and CIE.^{[4][5]}

Q2: What is the recommended solvent for dissolving **Pitstop 2** powder?

Pitstop 2 is not soluble in water.^{[3][8]} The recommended solvent for creating a stock solution is 100% fresh, sterile Dimethyl Sulfoxide (DMSO).^{[3][8]} Vortexing is recommended to ensure the compound is fully dissolved.^{[3][8]}

Q3: What are the recommended concentrations for stock and working solutions?

For a stock solution, a concentration of 30 mM in 100% DMSO is commonly recommended.[3]

[8] For most cell types, a final working concentration of 20-25 µM is suggested for effective inhibition of endocytosis.[3][8] Some cell lines may tolerate up to 30 µM, but concentrations above this may lead to non-specific effects or cell detachment.[3][8]

Q4: How should I store **Pitstop 2** powder and stock solutions?

- Powder: Store the solid compound at -20°C.[1][2]
- Stock Solutions: Aliquot the DMSO stock solution into single-use volumes and store at -20°C for up to one month or -80°C for up to one year to avoid repeated freeze-thaw cycles.[1][3][4] A stock solution is only stable at room temperature for approximately 4-6 hours.[3][8]

Q5: Is there a negative control available for **Pitstop 2**?

Yes, a negative control compound is commercially available. It has a highly related structure but does not significantly block endocytosis at effective concentrations of **Pitstop 2**, making it suitable for control experiments.[9]

Solubility and Experimental Data

The following tables summarize key quantitative data for using **Pitstop 2**.

Table 1: **Pitstop 2** Solubility & Storage

Parameter	Value	Solvent/Condition	Citations
Solubility in DMSO	20 mg/mL	DMSO	[1] [10]
95 mg/mL (200.69 mM)	Fresh DMSO	[4]	
30 mM	100% Sterile DMSO	[3][8]	
Solubility in Water	Insoluble	Aqueous Buffers	[3] [8]
Stock Solution Storage	4-6 hours	Room Temperature	[3] [8]
1 month	-20°C (in solvent)	[1][4]	
1 year	-80°C (in solvent)	[1][4]	
Powder Storage	≥ 4 years	-20°C	[10]

Table 2: Recommended Experimental Concentrations

Parameter	Concentration	Application	Citations
Stock Solution	30 mM	General Use	[3] [8]
Working Concentration	20-25 μM	Most Cell Types (CME Inhibition)	[3] [8]
15 μM	Electrically Excitable Cells (e.g., Neurons)	[3]	
Final DMSO % (Cellular)	0.3% - 1.0%	Recommended to prevent precipitation	[3] [8]
Final DMSO % (In Vitro)	Up to 3.0%	For enzymatic experiments	[3] [8]
IC ₅₀ (Amphiphysin Binding)	~12 μM	In vitro binding assay	[3] [10]

Troubleshooting Guide

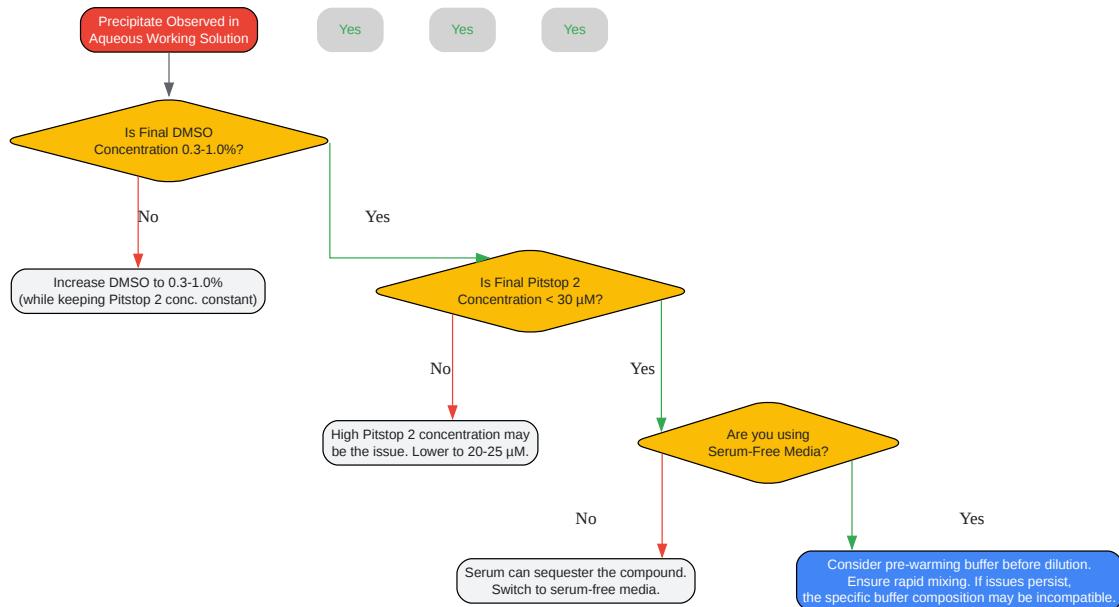
Problem: My **Pitstop 2** precipitated after I diluted the DMSO stock into my aqueous buffer/cell media.

This is the most common issue encountered with **Pitstop 2** due to its amphiphilic nature and poor aqueous solubility.[\[3\]](#)

Answer / Solution:

- Check Final DMSO Concentration: The final concentration of DMSO in your working solution is critical. A concentration that is too low (e.g., 0.1%) will likely cause the compound to precipitate.[\[3\]\[8\]](#)
 - Recommendation: Ensure your final DMSO concentration is between 0.3% and 1.0% for cellular experiments.[\[3\]\[8\]](#)
- Check Final **Pitstop 2** Concentration: Even with sufficient DMSO, a very high concentration of **Pitstop 2** can lead to precipitation.
 - Recommendation: Concentrations of 300 μ M or higher are known to precipitate in 1% DMSO.[\[3\]\[8\]](#) If you observe precipitation, consider lowering the final working concentration.
- Review Media Composition: **Pitstop 2** can be sequestered by serum albumins.
 - Recommendation: It is highly recommended to use serum-free media for your experiments.[\[8\]](#) If serum is required, its concentration should be minimized (0.1-0.2% may be tolerated).[\[8\]](#)
- Ensure Proper Mixing: The dilution step is crucial.
 - Recommendation: Add the **Pitstop 2** DMSO stock directly to your pre-warmed (e.g., 37°C) aqueous buffer or media and mix immediately and thoroughly. Do not add buffer to the concentrated stock.

The following flowchart provides a logical approach to troubleshooting this issue.

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Caption: Troubleshooting flowchart for **Pitstop 2** precipitation.

Experimental Protocols

Protocol 1: Preparation of 30 mM **Pitstop 2** Stock Solution in DMSO

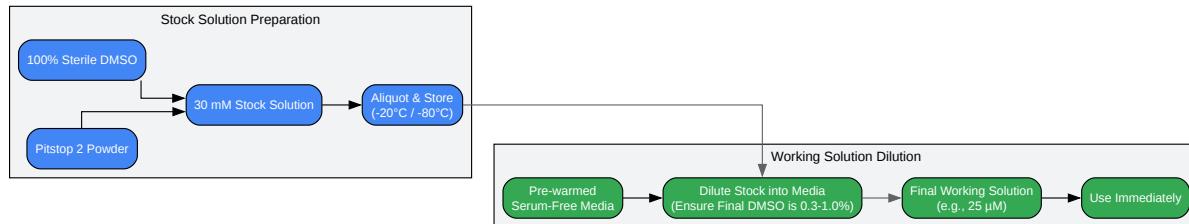
- Equilibrate: Allow the vial of **Pitstop 2** powder (MW: 473.36 g/mol) to warm to room temperature before opening to prevent moisture condensation.
- Reconstitution: Add the appropriate volume of fresh, sterile 100% DMSO to the vial to achieve a 30 mM concentration. For example, to 1 mg of powder, add 70.4 μL of DMSO.
- Solubilization: Vortex the solution thoroughly for 1-2 minutes until all the powder is completely dissolved.

- **Aliquoting:** Dispense the stock solution into single-use, low-retention microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[\[3\]](#)
- **Storage:** Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[\[1\]](#)[\[4\]](#)

Protocol 2: Preparation of a 25 µM Working Solution

This protocol describes the preparation of a final 25 µM working solution from a 30 mM stock.

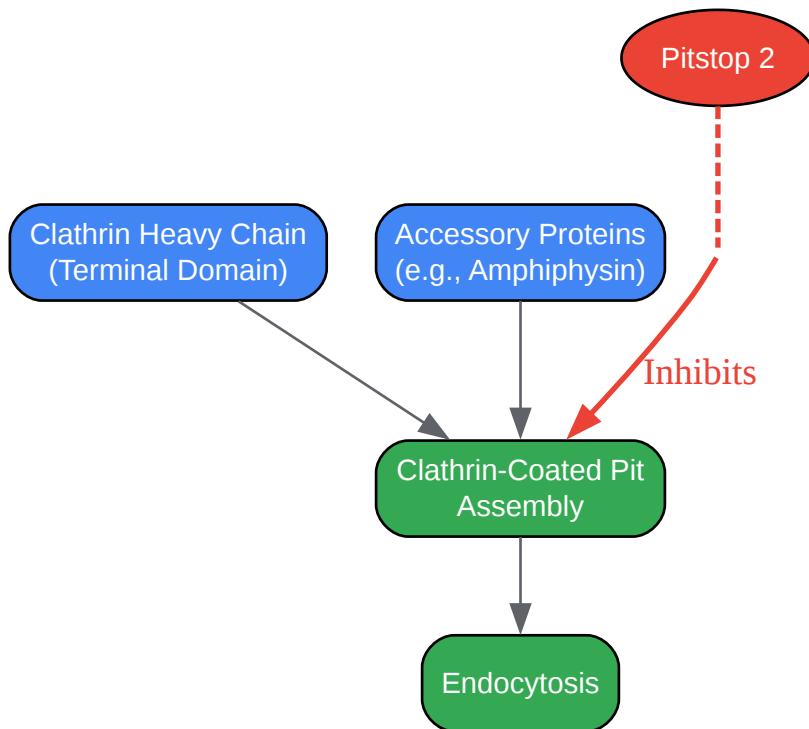
- **Pre-warm Media:** Warm your serum-free cell culture medium or aqueous buffer (e.g., DMEM containing 10 mM HEPES, pH 7.4) to the desired experimental temperature (typically 37°C).[\[8\]](#)
- **Calculate Volumes:** Determine the volume of stock solution needed. To prepare 1 mL of 25 µM working solution, you will need 0.83 µL of the 30 mM stock solution. This will result in a final DMSO concentration of approximately 0.083%, which may be too low.
- **Adjust for DMSO:** To ensure the final DMSO concentration is sufficient (e.g., 0.5%), an intermediate dilution step or the addition of extra DMSO may be necessary. A more reliable method is a serial dilution.
 - **Recommended Dilution Workflow:** a. Perform an intermediate dilution of the 30 mM stock. For example, add 1 µL of 30 mM stock to 99 µL of fresh DMSO to create a 300 µM intermediate stock. b. Add 8.3 µL of the 300 µM intermediate stock to 991.7 µL of your pre-warmed, serum-free media. c. Mix immediately by gentle inversion or pipetting. This yields a final concentration of 25 µM **Pitstop 2** in ~0.8% DMSO.
- **Immediate Use:** Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions.

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Caption: Recommended workflow for preparing **Pitstop 2** solutions.

Mechanism of Action Visualization

Pitstop 2 was designed to inhibit clathrin-mediated endocytosis by preventing the recruitment of accessory proteins to the clathrin terminal domain.



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Caption: Intended inhibitory action of **Pitstop 2** on CME.

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